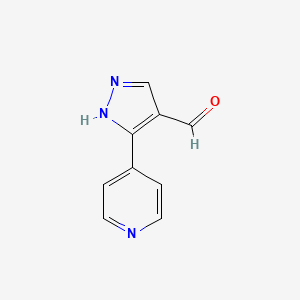

3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde

Vue d'ensemble

Description

3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features both a pyridine and a pyrazole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde typically involves the reaction of pyridine derivatives with hydrazine and aldehydes. One common method includes the Vilsmeier-Haack reaction, where a formylating agent is used to introduce the aldehyde group into the pyrazole ring . The reaction conditions often involve heating the reactants at elevated temperatures, typically around 70°C, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions

3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the pyridine and pyrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Properties

3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde exhibits a range of biological activities, making it a valuable scaffold in drug discovery. It has been shown to inhibit key enzymes involved in inflammatory processes, particularly cyclooxygenase (COX) enzymes, which are crucial for prostaglandin biosynthesis. This inhibition suggests potential anti-inflammatory and analgesic applications .

Case Study: Anti-inflammatory Activity

In a study investigating the anti-inflammatory properties of pyrazole derivatives, this compound was found to significantly reduce inflammation in animal models. The compound's mechanism involved the modulation of signaling pathways related to inflammation, demonstrating its potential as a therapeutic agent for conditions such as arthritis.

Biological Research

Enzyme Modulation

This compound plays a crucial role in biochemical reactions, particularly in modulating enzyme activities. It has been identified as an inhibitor of cAMP-dependent protein kinase (PKA), which is involved in various cellular signaling pathways . Its ability to influence enzyme activity makes it a valuable tool for studying cellular processes.

Antimicrobial and Antiviral Activities

Research has indicated that this compound possesses antimicrobial and antiviral properties. In vitro studies have demonstrated its effectiveness against several bacterial strains and viruses, suggesting its potential use as an antimicrobial agent .

Materials Science

Organic Semiconductors

The unique electronic properties of this compound make it suitable for applications in materials science, particularly in the development of organic semiconductors. Its derivatives are being explored for use in light-emitting diodes (LEDs) and photovoltaic devices due to their favorable charge transport characteristics.

Industrial Applications

Synthesis of Agrochemicals

The compound serves as a building block in the synthesis of agrochemicals and specialty chemicals. Its derivatives are being investigated for their potential use as herbicides and pesticides, contributing to sustainable agricultural practices.

Mécanisme D'action

The mechanism of action of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets. The compound can form hydrogen bonds and engage in π-π stacking interactions due to its aromatic rings. These interactions can influence the activity of enzymes or receptors, making it a valuable scaffold in drug design .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Pyridin-3-yl)-1H-pyrazole-4-carbaldehyde: Similar structure but with different substitution patterns.

1-Phenyl-1H-pyrazole-4-carbaldehyde: Lacks the pyridine ring but shares the pyrazole core.

Pyrazolo[3,4-b]pyridine derivatives: Contain fused ring systems with similar reactivity

Uniqueness

3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both pyridine and pyrazole rings, which confer distinct electronic properties and reactivity.

Activité Biologique

3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound has the molecular formula and features a pyrazole core substituted with a pyridine ring and an aldehyde group. This structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties. For example, it inhibits cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins .

- Cell Signaling Modulation : It modulates key signaling pathways that affect gene expression and cellular metabolism. This modulation can lead to alterations in cell proliferation and apoptosis, particularly in cancer cells .

- Receptor Interaction : The compound may interact with specific receptors, altering their activity and leading to downstream effects on cellular function.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have indicated that this compound has antiproliferative effects against various cancer cell lines. For instance, it has shown significant cytotoxicity against breast cancer and colon cancer cells, with IC50 values comparable to established chemotherapeutic agents .

Anti-inflammatory Effects

The compound's ability to inhibit COX enzymes suggests strong anti-inflammatory properties. In vitro studies have reported up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, highlighting its potential as an anti-inflammatory agent .

Antimicrobial Activity

Research also indicates that this compound possesses antimicrobial properties against various bacterial strains including E. coli and Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations lower than those required for standard antibiotics .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : The compound is expected to have good oral bioavailability due to its moderate lipophilicity.

- Metabolism : It is metabolized primarily by cytochrome P450 enzymes in the liver, which facilitates its elimination from the body.

- Distribution : The compound is distributed throughout tissues, including the cytoplasm and mitochondria, where it exerts its biological effects .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

- In Vivo Anti-inflammatory Study : A study involving carrageenan-induced paw edema in rats showed that administration of the compound significantly reduced inflammation compared to control groups .

- Antitumor Efficacy : In xenograft models of breast cancer, treatment with this compound resulted in a marked reduction in tumor size compared to untreated controls, supporting its potential as an anticancer agent .

Propriétés

IUPAC Name |

5-pyridin-4-yl-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-6-8-5-11-12-9(8)7-1-3-10-4-2-7/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLOUQXKVUKLNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=C(C=NN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde synthesized?

A1: 5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde (compound 4 in the study) is synthesized by reacting 2-phenyl-5-pyridin-4-yl-2,4-dihydropyrazol-3-one (compound 1) with dimethylformamide and phosphorus oxychloride under Vilsmeier-Haack reaction conditions [].

Q2: What are some reactions that 5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde can undergo?

A2: 5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde (compound 4) demonstrates reactivity with a variety of reagents. It reacts with:

- Hippuric acid to yield 4-(5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazolo-4-ylmethylene)-2-phenyl-4H-oxazol-5-one (compound 5) [].

- Sodium azide to form 5-azido-1-phenyl-3-pyridin-4-yl-1H-pyrazol-4-carbaldehyde (compound 8) [].

- Aromatic ketones to produce 1-aryl-3-(5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazol-4-yl)propenones (compounds 12a,b) [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.